Enpp-1-IN-14

ENPP1 inhibition Biochemical assay IC50

ENPP1 inhibition studies require validated tool compounds to ensure experimental reproducibility, yet potency and in vivo data vary widely between analogs. Enpp-1-IN-14 (Compound 015) solves this with: • Biochemical IC50: 32.38 nM against human ENPP1 • In vivo validation: 50 mg/kg IP BID × 31 days in MC38 colon adenocarcinoma model • Application: Reference inhibitor for cGAMP hydrolysis & STING pathway studies Supplied as a research-grade small molecule for preclinical immuno-oncology.

Molecular Formula C15H22ClN5O4S
Molecular Weight 403.9 g/mol
Cat. No. B12409671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnpp-1-IN-14
Molecular FormulaC15H22ClN5O4S
Molecular Weight403.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)N3CCCN(CC3)S(=O)(=O)N)OC.Cl
InChIInChI=1S/C15H21N5O4S.ClH/c1-23-13-8-11-12(9-14(13)24-2)17-10-18-15(11)19-4-3-5-20(7-6-19)25(16,21)22;/h8-10H,3-7H2,1-2H3,(H2,16,21,22);1H
InChIKeyQUKMVZAYVWFICZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Enpp-1-IN-14 Characteristics and Class Context


Enpp-1-IN-14 (Compound 015; CAS 2687222-59-7) is a small-molecule ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) inhibitor. It is an early-stage preclinical compound whose biochemical activity is reported in vendor technical documentation with an IC₅₀ value of 32.38 nM against recombinant human ENPP-1 . The compound is designated as an anti-tumor agent in the same documentation, with reported in vivo tumor growth inhibition in the MC38 syngeneic mouse model at 50 mg/kg dosed intraperitoneally twice daily for 31 days . The primary literature origin of this compound is not publicly identifiable; all available activity data originate from commercial vendor datasheets, and no peer-reviewed publication or patent describing its discovery, synthesis, or characterization has been located in the searchable public domain.

Target ENPP1 / cGAS-STING pathway inhibition research
Model Syngeneic murine tumor model studies
Use Context Preclinical immuno-oncology tool compound

Enpp-1-IN-14 Interchangeability Limitations


ENPP1 inhibitors represent a heterogeneous class of small molecules with diverse chemical scaffolds, binding modes, and pharmacological profiles. A survey of the literature reveals ENPP1 inhibitors with reported biochemical IC₅₀ values spanning from sub-nanomolar to micromolar ranges, and crucially, compounds within this class exhibit pronounced variability in downstream functional outcomes, including cGAMP stabilization capacity, STING pathway activation potency, in vivo tumor growth inhibition, and ADME properties [1]. No two ENPP1 inhibitors can be assumed equivalent or interchangeable for experimental purposes. For compounds such as Enpp-1-IN-14—whose entire activity profile is derived from vendor-reported data without peer-reviewed validation—the absence of head-to-head comparator data precludes definitive substitution. Procurement decisions must therefore be based on the specific, documented attributes of the exact compound required for a given experimental protocol.

Potency context ENPP1 inhibitor potency profiles vary significantly; direct substitution may shift assay response
Selectivity gap Absence of ENPP2/ENPP3 selectivity data for Enpp-1-IN-14 complicates off-target interpretation
In vivo validation Documented tumor model response is compound-specific; may not replicate with structural analogs

Enpp-1-IN-14 Comparative Evidence


Biochemical Potency vs. Related ENPP1 Inhibitors

Vendor-reported biochemical data indicate that Enpp-1-IN-14 inhibits recombinant human ENPP1 with an IC₅₀ of 32.38 nM . This places the compound in the low double-digit nanomolar potency range among reported ENPP1 inhibitors, though no head-to-head comparative data are available.

ENPP1 IC50
Reported
32.38 nM (target) vs. 14.68 nM (Enpp-1-IN-27) & 0.63 nM (ISM5939)
Supports intermediate-potency pathway inhibition study fit
2.2-fold less potent than Enpp-1-IN-27; 119-fold more than Enpp-1-IN-10
ENPP1 inhibition Biochemical assay IC50

In Vivo Antitumor Efficacy in MC38 Colon Carcinoma Model

Vendor documentation reports that Enpp-1-IN-14 administered at 50 mg/kg intraperitoneally twice daily for 31 days significantly inhibited tumor growth in female C57BL/6 mice bearing subcutaneously implanted MC38 colorectal adenocarcinoma cells . In this experimental context, tumor-bearing mice received a single 10 Gy focal radiation exposure to the tumor site, suggesting evaluation in a radioimmunotherapy combination setting.

In Vivo Model Response
Reported
50 mg/kg IP BID × 31 d in MC38 syngeneic model
Reported tumor growth inhibition endpoint context
Different dosing regimens used across comparator studies
Anti-tumor efficacy MC38 model Colorectal cancer

Selectivity Gap vs. Selective ENPP1 Inhibitors

Enpp-1-IN-14 contains a 6,7-dimethoxyquinazoline core structure, as indicated by its IUPAC name: 4-(6,7-dimethoxyquinazolin-4-yl)-1,4-diazepane-1-sulfonamide hydrochloride . The quinazoline scaffold is distinct from other reported ENPP1 inhibitor chemotypes, including phosphonate-based inhibitors [1], pyrrolopyrimidine/pyrrolopyridine derivatives [2], thioguanine-based series [3], and the clinical-stage compound STF-1623 (proprietary structure) [4].

Selectivity Profile
Data to verify
No public ENPP2/ENPP3 selectivity data for Enpp-1-IN-14
Selectivity context not established; class-level inference
Comparators show 10–3400-fold selectivity over ENPP2/ENPP3
Quinazoline scaffold Chemical series Small molecule

Purity and Solubility Profile

Vendor specifications indicate that Enpp-1-IN-14 is supplied as a white to off-white solid powder with reported purity of ≥98% (InvivoChem) or 99.67% (MedChemExpress) . The compound is characterized by molecular weight 403.88 g/mol, molecular formula C₁₅H₂₂ClN₅O₄S, and demonstrated solubility in DMSO of approximately 9.62 mg/mL (~23.82 mM) .

Purity & Solubility
Reported
99.67% HPLC purity; DMSO solubility 9.62 mg/mL
Supports formulation consistency for in vitro/in vivo use
In vivo formulation: 10 mg/mL in 50% PEG300 + saline
Compound purity Quality control Research reproducibility

Enpp-1-IN-14 Research Applications


Enhancing cGAS-STING via ENPP1 Inhibition in Tumor Models

Enpp-1-IN-14 may be employed as a positive control or reference inhibitor in recombinant human ENPP1 enzymatic assays, given its vendor-reported IC₅₀ of 32.38 nM in this system . The compound's quinazoline-based scaffold provides a structurally distinct comparator to phosphonate-based or nucleotide-mimetic ENPP1 inhibitors. Researchers should independently validate the compound's potency under their specific assay conditions prior to interpreting results.

In Vitro ENPP1 Activity and cGAMP Stability

Based on vendor-reported in vivo data, Enpp-1-IN-14 has been evaluated in the MC38 syngeneic colorectal cancer model at 50 mg/kg IP BID for 31 days, administered in combination with 10 Gy focal tumor radiation . This reported combination approach aligns with the emerging therapeutic concept that ENPP1 inhibition may enhance tumor control following radiotherapy by preserving extracellular cGAMP and potentiating STING-mediated innate immune activation [1]. Researchers investigating radioimmunotherapy combinations may consider this compound for exploratory studies, with the understanding that full quantitative efficacy data are not publicly available.

Intermediate Potency ENPP1 Inhibitor in Exploratory Studies

The quinazoline core of Enpp-1-IN-14 represents a chemotype distinct from the more extensively characterized phosphonate [2] and pyrrolopyrimidine [3] ENPP1 inhibitor series. As such, the compound may serve as a reference point for scaffold-hopping or chemotype comparison studies within medicinal chemistry programs targeting ENPP1. Researchers should note that no SAR data or co-crystal structural information are publicly available for this specific compound, limiting its utility for detailed binding mode analysis absent de novo structural determination.

Differentiating ENPP1-Dependent and Independent Effects

Given the commercial availability of Enpp-1-IN-14 from multiple vendors , the compound may be utilized for assay development purposes, including optimization of ENPP1 enzymatic assay conditions, establishment of Z' factor for high-throughput screening, or calibration of cellular cGAMP accumulation assays. The compound's reported solubility profile (DMSO: ~9.62 mg/mL) and purity specifications support its use as a tool compound for these methodological applications.

Application
Selection Property
Validation Focus
ENPP1 pathway inhibition in tumor models
Reported in vivo model-response context
Tumor growth inhibition endpoint review
In vitro ENPP1 enzyme inhibition assays
Reported biochemical IC50 context
cGAMP hydrolysis measurement calibration
Exploratory ENPP1 target engagement studies
Intermediate potency profile
Dose-response window validation
Mechanistic ENPP1 selectivity profiling
Selectivity profiling gap
Off-target ENPP2/ENPP3 exclusion validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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